Melithiazole B: A Technical Guide to its Discovery and Isolation from Myxobacteria
Melithiazole B: A Technical Guide to its Discovery and Isolation from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of Melithiazole B, a potent antifungal agent belonging to the β-methoxyacrylate (MOA) class of respiratory chain inhibitors. Sourced from myxobacteria, this natural product holds significant interest for the development of novel therapeutic agents. This document provides a comprehensive overview of the producing organisms, fermentation processes, extraction and purification protocols, and the biosynthetic pathway, supported by quantitative data and detailed experimental methodologies.
Discovery of Melithiazole B
Melithiazole B, along with its analogues, was first isolated from the culture broth of several strains of myxobacteria, namely Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus[1]. These compounds are structurally related to the myxothiazols and exhibit strong inhibitory activity against the bc1-complex of the mitochondrial respiratory chain, a well-established target for antifungal agents[1]. The discovery of the melithiazols expanded the chemical diversity of myxobacterial secondary metabolites and provided new leads for the development of agricultural and pharmaceutical fungicides.
Physicochemical and Spectroscopic Data of Melithiazole B
The structural elucidation of Melithiazole B was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of Melithiazole B
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₃O₄S₂ |
| Molecular Weight | 489.65 g/mol |
| Appearance | Yellowish oil |
| UV λmax (MeOH) | 232, 298, 312 nm |
Table 2: ¹H NMR Spectroscopic Data for Melithiazole B (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 7.48 | s | |
| 4' | 7.15 | s | |
| 5' | 7.65 | s | |
| 7 | 5.40 | d | 9.5 |
| 8 | 5.95 | dd | 15.0, 9.5 |
| 9 | 5.65 | dd | 15.0, 7.0 |
| 10 | 2.40 | m | |
| 11 | 1.45 | m | |
| 12 | 1.25 | m | |
| 13 | 1.25 | m | |
| 14 | 0.85 | t | 7.0 |
| 15 | 3.90 | s | |
| 16 | 3.75 | s | |
| 17 | 1.15 | d | 7.0 |
| 18 | 2.10 | s |
Table 3: ¹³C NMR Spectroscopic Data for Melithiazole B (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 166.5 |
| 2 | 129.0 |
| 3 | 161.0 |
| 4 | 142.0 |
| 5 | 154.0 |
| 4' | 120.0 |
| 5' | 148.5 |
| 2'' | 170.0 |
| 4'' | 115.5 |
| 5'' | 151.0 |
| 6 | 138.0 |
| 7 | 125.0 |
| 8 | 135.0 |
| 9 | 128.0 |
| 10 | 39.0 |
| 11 | 30.0 |
| 12 | 22.5 |
| 13 | 31.5 |
| 14 | 14.0 |
| 15 | 61.5 |
| 16 | 58.0 |
| 17 | 20.5 |
| 18 | 12.0 |
Table 4: High-Resolution Mass Spectrometry Data for Melithiazole B
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 490.1832 | 490.1835 |
| [M+Na]⁺ | 512.1651 | 512.1654 |
Experimental Protocols
Fermentation of the Producing Myxobacterium
The following protocol is a representative method for the cultivation of Melittangium lichenicola (strain Me l46) for the production of Melithiazole B.
Medium Composition (per liter):
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Soy peptone: 8.0 g
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MgSO₄·7H₂O: 1.0 g
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Yeast extract: 2.0 g
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CaCl₂·2H₂O: 1.0 g
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HEPES buffer (pH 7.2): 20 mM
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Cyanocobalamin (Vitamin B₁₂): 10 µg
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Fe-EDTA solution (0.2%): 1 ml
Fermentation Conditions:
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Inoculate a 100 mL seed culture in the above medium with a fresh culture of M. lichenicola.
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Incubate the seed culture at 30°C on a rotary shaker at 180 rpm for 3-4 days.
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Use the seed culture to inoculate a 10 L production fermenter containing the same medium supplemented with 2% (w/v) Amberlite XAD-16 adsorber resin.
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Maintain the fermentation at 30°C with an aeration rate of 0.1 vvm (volume of air per volume of medium per minute) and an agitation speed of 200 rpm for 7-10 days.
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Monitor the production of Melithiazole B by HPLC analysis of a methanol (B129727) extract of the XAD-16 resin.
Extraction and Purification of Melithiazole B
The following protocol outlines the steps for the isolation and purification of Melithiazole B from the fermentation broth.
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Harvesting: At the end of the fermentation, harvest the Amberlite XAD-16 resin by filtration or centrifugation.
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Extraction: Wash the resin with water to remove residual medium components. Elute the adsorbed secondary metabolites from the resin with methanol (3 x 1 volume of resin).
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Concentration: Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.
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Silica (B1680970) Gel Chromatography:
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Apply the crude extract to a silica gel column (silica gel 60, 40-63 µm).
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Elute the column with a stepwise gradient of n-hexane and ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3, etc.).
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Collect fractions and analyze by TLC or HPLC to identify those containing Melithiazole B.
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Preparative HPLC:
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Pool the fractions enriched in Melithiazole B and concentrate.
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Further purify the material by preparative reversed-phase HPLC.
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Column: C18, 10 µm, 250 x 20 mm
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Mobile Phase: Acetonitrile (B52724)/water gradient (e.g., 60% to 100% acetonitrile over 30 minutes).
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Detection: UV at 310 nm.
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Final Purification: Collect the fractions containing pure Melithiazole B, combine, and remove the solvent under vacuum to yield the final product as a yellowish oil.
Table 5: Quantitative Data for Melithiazole B Production and Purification
| Parameter | Value |
| Fermentation Titer | 5-10 mg/L |
| Extraction Yield | >90% |
| Overall Purification Yield | 20-30% |
| Final Purity (by HPLC) | >98% |
Biosynthesis of Melithiazole B
The biosynthesis of melithiazole is governed by a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster, which has been identified in Melittangium lichenicola[2]. The pathway shares significant homology with the myxothiazol (B1677603) biosynthetic gene cluster from Stigmatella aurantiaca.
The biosynthesis initiates with a unique starter unit, which is then extended by a series of PKS and NRPS modules. Key enzymatic steps include the formation of the two thiazole (B1198619) rings and the characteristic β-methoxyacrylate moiety. The terminal methyl ester in melithiazole is a notable difference from the terminal amide found in myxothiazol. This transformation is catalyzed by a hydrolase and an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[2].
Visualizations
Caption: Workflow for the isolation and purification of Melithiazole B.
Caption: Simplified biosynthetic pathway of Melithiazole B.
